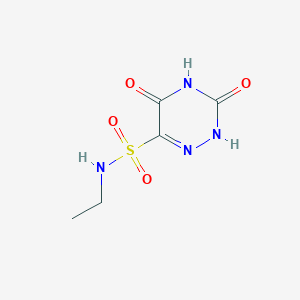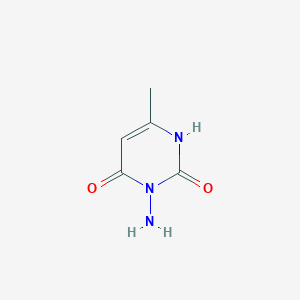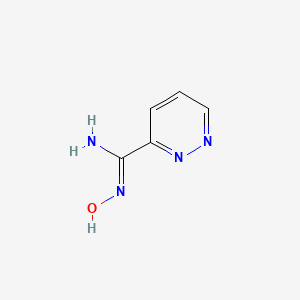
N-Ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring fused with a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide typically involves the reaction of ethylamine with a suitable triazine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent, acetone, 0-10°C.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium carbonate, at elevated temperatures.
Major Products
The major products formed from these reactions include oxidized triazine derivatives, reduced triazine derivatives, and various substituted triazine compounds depending on the nucleophile used in the substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-Ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, as a selective thyroid hormone receptor β agonist, it exerts its effects by binding to the thyroid hormone receptor β in the liver, leading to the modulation of lipid metabolism and reduction of cholesterol levels . The compound’s sulfonamide group also plays a crucial role in its biological activity by facilitating interactions with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (MGL-3196): A highly selective thyroid hormone receptor β agonist used in clinical trials for the treatment of dyslipidemia.
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide: Another triazine derivative with potential biological activities.
Uniqueness
N-Ethyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide is unique due to its specific structural features, including the ethyl group and the sulfonamide moiety, which contribute to its distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H8N4O4S |
|---|---|
Molekulargewicht |
220.21 g/mol |
IUPAC-Name |
N-ethyl-3,5-dioxo-2H-1,2,4-triazine-6-sulfonamide |
InChI |
InChI=1S/C5H8N4O4S/c1-2-6-14(12,13)4-3(10)7-5(11)9-8-4/h6H,2H2,1H3,(H2,7,9,10,11) |
InChI-Schlüssel |
NCFYFQDJAPRABE-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=NNC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13105085.png)

![N4,N4,N4',N4'-Tetrakis(4-(pyridin-4-yl)phenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13105100.png)










![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)
